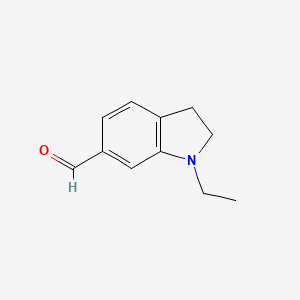

1-Ethyl-2,3-dihydro-1H-indole-6-carbaldehyde

Description

Properties

IUPAC Name |

1-ethyl-2,3-dihydroindole-6-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-2-12-6-5-10-4-3-9(8-13)7-11(10)12/h3-4,7-8H,2,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USEHYEPYWMJVAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC2=C1C=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901246804 | |

| Record name | 1-Ethyl-2,3-dihydro-1H-indole-6-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901246804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1123169-35-6 | |

| Record name | 1-Ethyl-2,3-dihydro-1H-indole-6-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1123169-35-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl-2,3-dihydro-1H-indole-6-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901246804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on 1-Ethyl-2,3-dihydro-1H-indole-6-carbaldehyde: Synthesis, History, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Ethyl-2,3-dihydro-1H-indole-6-carbaldehyde, a key heterocyclic building block in organic synthesis and medicinal chemistry. The document delves into the historical context of its related scaffolds, details plausible synthetic methodologies with step-by-step protocols, and explores its applications, particularly as an intermediate in the development of pharmacologically active agents. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel chemical entities.

Introduction: The Significance of the Indoline Scaffold

The indoline (2,3-dihydro-1H-indole) framework is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic compounds with a wide range of biological activities. The introduction of a carbaldehyde group at the 6-position and an ethyl group on the nitrogen atom enhances the synthetic versatility of the indoline core, making 1-Ethyl-2,3-dihydro-1H-indole-6-carbaldehyde a valuable intermediate for the construction of more complex molecular architectures. Its utility is particularly noted in the synthesis of derivatives targeting neurological disorders and in the development of fluorescent probes for biological imaging.[1]

Historical Context and Discovery

While a specific, seminal paper detailing the first-ever synthesis and discovery of 1-Ethyl-2,3-dihydro-1H-indole-6-carbaldehyde is not readily apparent in a historical context, its emergence is intrinsically linked to the broader development of synthetic methodologies for substituted indolines and the advent of reliable formylation and N-alkylation reactions. The synthesis of related indole-carbaldehydes, such as indole-3-carbaldehyde, has been well-documented since the early 20th century, with methods like the Vilsmeier-Haack and Reimer-Tiemann reactions being foundational.[2]

The journey to synthesizing the title compound can be viewed as a convergence of two key synthetic challenges: the regioselective formylation of the indoline nucleus and the subsequent or preceding N-alkylation. The development of these individual synthetic steps has a rich history in organic chemistry, paving the way for the routine preparation of molecules like 1-Ethyl-2,3-dihydro-1H-indole-6-carbaldehyde as needed for various research and development endeavors.

Synthetic Methodologies

The synthesis of 1-Ethyl-2,3-dihydro-1H-indole-6-carbaldehyde can be approached through several logical pathways. The primary strategies involve either the formylation of a pre-formed N-ethylindoline or the N-ethylation of a pre-existing indoline-6-carbaldehyde.

Pathway A: Formylation of 1-Ethylindoline

This approach begins with the readily available 1-ethylindoline. The key challenge lies in the regioselective introduction of the formyl group at the C-6 position.

Figure 1: General schematic for the formylation of 1-ethylindoline.

Several classical formylation reactions can be considered, with the Vilsmeier-Haack reaction being a prominent choice for electron-rich aromatic systems like N-alkylindolines.

3.1.1. Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group.

Experimental Protocol: Vilsmeier-Haack Formylation of 1-Ethylindoline

-

Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring, maintaining the temperature below 10 °C.

-

Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the Vilsmeier reagent.

-

Formylation: Dissolve 1-ethylindoline in a minimal amount of anhydrous DMF in a separate flask.

-

Add the solution of 1-ethylindoline dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium carbonate until the pH is basic.

-

Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford 1-Ethyl-2,3-dihydro-1H-indole-6-carbaldehyde.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The Vilsmeier reagent is highly reactive towards water, hence the need for anhydrous solvents and a dry reaction setup.

-

Temperature Control: The formation of the Vilsmeier reagent and the initial electrophilic attack are exothermic and require cooling to prevent side reactions. The subsequent heating provides the necessary activation energy for the reaction to proceed to completion.

-

Basic Work-up: The intermediate iminium salt is hydrolyzed to the aldehyde under aqueous conditions. The addition of a base neutralizes the acidic reaction mixture and facilitates the precipitation or extraction of the product.

Pathway B: N-Ethylation of 2,3-dihydro-1H-indole-6-carbaldehyde

This alternative strategy involves the initial synthesis of the indoline-6-carbaldehyde scaffold followed by the introduction of the ethyl group onto the nitrogen atom.

Sources

An In-depth Technical Guide to the Safe Handling of 1-Ethyl-2,3-dihydro-1H-indole-6-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide is intended for informational purposes only and is based on available data for structurally related compounds. A comprehensive, substance-specific Safety Data Sheet (SDS) for 1-Ethyl-2,3-dihydro-1H-indole-6-carbaldehyde (CAS No. 1179348-74-3) was not publicly available at the time of writing.[1] All handling, storage, and disposal procedures should be conducted with the utmost caution, and a thorough risk assessment should be performed by qualified personnel before commencing any work with this compound. The information presented herein should be used as a supplementary resource to, and not a replacement for, established laboratory safety protocols and professional judgment.

Section 1: Introduction and Scope

This document will cover the key aspects of chemical safety, including hazard identification, personal protective equipment (PPE), handling and storage protocols, emergency procedures, and waste disposal. The causality behind each recommendation is explained to foster a deeper understanding of the associated risks.

Section 2: Hazard Identification and Risk Assessment

Due to the absence of specific toxicological data for 1-Ethyl-2,3-dihydro-1H-indole-6-carbaldehyde, a precautionary approach is paramount. The hazard assessment is based on the known profiles of similar molecules containing the indole and aldehyde functional groups.

GHS Classification (Inferred)

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication. Based on data for 1H-Indole-6-carboxaldehyde, the following GHS classifications should be tentatively assigned to 1-Ethyl-2,3-dihydro-1H-indole-6-carbaldehyde.[4]

| Hazard Class | Hazard Category | GHS Hazard Statement (Inferred) |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |

GHS Pictograms (Anticipated):

-

Exclamation Mark (GHS07): Indicates skin and eye irritation, skin sensitization, and other less severe hazards.

Summary of Potential Health Hazards

-

Eye Irritation: Direct contact with the eyes is likely to cause serious irritation.[4]

-

Skin Irritation and Sensitization: May cause skin irritation upon contact. Prolonged or repeated skin contact may lead to allergic skin reactions (sensitization).[4]

-

Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[5]

-

Ingestion: May be harmful if swallowed.

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, combining engineering controls, administrative controls, and personal protective equipment.

Engineering Controls

-

Fume Hood: All handling of 1-Ethyl-2,3-dihydro-1H-indole-6-carbaldehyde should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[6]

-

Ventilation: Ensure adequate general laboratory ventilation.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

| PPE Type | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against splashes and airborne particles causing serious eye irritation. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact, irritation, and potential sensitization.[6] |

| Skin and Body Protection | A lab coat should be worn at all times. | To protect skin and personal clothing from contamination. |

| Respiratory Protection | Not typically required when handled in a fume hood. If there is a risk of generating significant dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge should be used. | To prevent inhalation of irritant dust or vapors. |

Experimental Workflow: Donning and Doffing PPE

Caption: Standard procedure for donning and doffing Personal Protective Equipment.

Section 4: Safe Handling and Storage

Handling

-

Avoid contact with skin and eyes.[7]

-

Avoid the formation of dust and aerosols.

-

Use only in a well-ventilated area, preferably a chemical fume hood.[6]

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling.

Storage

-

Store in a tightly closed container.[5]

-

Keep in a cool, dry, and well-ventilated place.[8]

-

Store away from incompatible materials such as strong oxidizing agents.

Section 5: Emergency Procedures

Prompt and appropriate action is crucial in the event of an emergency.

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| In case of eye contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[7] |

| In case of skin contact | Immediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Get medical attention if irritation develops.[7] |

| If inhaled | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Get medical attention if you feel unwell.[8] |

| If swallowed | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Get medical attention.[8] |

Spill Response

For any spill, the primary goal is to ensure personnel safety and prevent the spread of contamination.

Step-by-Step Spill Cleanup Protocol:

-

Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.[9]

-

Assess the Spill: Determine the extent of the spill. For large spills, or if you are unsure how to proceed, contact your institution's Environmental Health and Safety (EHS) department.[10]

-

Don Appropriate PPE: At a minimum, wear a lab coat, chemical-resistant gloves, and safety goggles.[10]

-

Contain the Spill: For liquid spills, use an absorbent material like vermiculite or a commercial spill kit to dike the spill and prevent it from spreading.[11] For solid spills, gently cover with a damp paper towel to avoid raising dust.[10]

-

Clean the Spill: Carefully sweep or wipe up the absorbed material or solid.[10]

-

Decontaminate the Area: Clean the spill area with a suitable solvent or detergent solution, followed by water.[10]

-

Dispose of Waste: Collect all contaminated materials (absorbent, gloves, etc.) in a sealed, labeled container for hazardous waste disposal.[9][11]

-

Report the Incident: Report the spill to your supervisor and EHS department as per your institution's policy.

Spill Response Decision Tree

Sources

- 1. 1-ethyl-2,3-dihydro-1H-indole-6-carbaldehyde (1 x 1 g) | Alchimica [shop.alchimica.cz]

- 2. Accessing Highly Substituted Indoles via B(C6F5)3-Catalyzed Secondary Alkyl Group Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. One-pot synthesis of polysubstituted indoles from aliphatic nitro compounds under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1H-Indole-6-carboxaldehyde | C9H7NO | CID 2773435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. jinjingchemical.com [jinjingchemical.com]

- 7. synquestlabs.com [synquestlabs.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. ehs.princeton.edu [ehs.princeton.edu]

- 10. chem.washington.edu [chem.washington.edu]

- 11. Chemical Spills | Emergency Management [emergency.fsu.edu]

Methodological & Application

1-Ethyl-2,3-dihydro-1H-indole-6-carbaldehyde in organic synthesis reactions.

Technical Application Note: Strategic Utilization of 1-Ethyl-2,3-dihydro-1H-indole-6-carbaldehyde

Part 1: Executive Summary & Strategic Importance

1-Ethyl-2,3-dihydro-1H-indole-6-carbaldehyde (1-Ethylindoline-6-carboxaldehyde) represents a specialized scaffold in organic synthesis, distinct from its more common isomer, the 5-carbaldehyde.[1] While the 5-isomer is readily accessible via electrophilic aromatic substitution (Vilsmeier-Haack), the 6-isomer requires specific regiochemical control.[1]

Why This Isomer Matters:

-

Medicinal Chemistry: In kinase inhibitor development (e.g., VEGFR, ALK), shifting substituents from the 5- to the 6-position alters the vector of hydrogen bonding and hydrophobic interactions within the ATP-binding pocket, often breaking patent space or improving selectivity.

-

Optoelectronics: In D-π-A (Donor-π-Acceptor) dye synthesis, the 6-position offers a meta conjugation pathway relative to the nitrogen lone pair, resulting in hypsochromic shifts (blue-shift) and altered HOMO/LUMO levels compared to the para-conjugated 5-isomer.[1]

Part 2: Synthesis & Regiocontrol (The "Expert" Protocol)

Challenge: Direct formylation of 1-ethylindoline using POCl₃/DMF (Vilsmeier-Haack) overwhelmingly favors the C5 position due to the strong para-directing effect of the enamine-like nitrogen.[1] Solution: To access the C6 aldehyde exclusively, a Lithium-Halogen Exchange strategy starting from 6-bromo-1-ethylindoline is required.[1]

Protocol 1: Regioselective Synthesis via Lithiation

-

Precursor: 6-Bromo-1-ethyl-2,3-dihydro-1H-indole.[1]

-

Reagents: n-Butyllithium (2.5 M in hexanes), Anhydrous DMF, Dry THF.[1]

-

Apparatus: Flame-dried 3-neck round bottom flask, Argon atmosphere, Low-temperature thermometer.

Step-by-Step Methodology:

-

Preparation: Charge the flask with 6-bromo-1-ethylindoline (1.0 eq) and anhydrous THF (10 mL/g). Cool the solution to -78°C using a dry ice/acetone bath.

-

Lithiation: Add n-Butyllithium (1.1 eq) dropwise over 20 minutes. Maintain internal temperature below -70°C.

-

Equilibration: Stir at -78°C for 45 minutes. The solution typically turns a pale yellow or orange.[1]

-

Formylation: Add anhydrous DMF (3.0 eq) dropwise. Stir for 30 minutes at -78°C, then remove the cooling bath and allow the reaction to warm to 0°C over 1 hour.

-

Quench: Quench with saturated aqueous NH₄Cl solution.

-

Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient). The aldehyde typically elutes after the unreacted bromide.[1]

Data Specification:

| Parameter | Value / Observation |

| Appearance | Yellow to orange viscous oil or low-melting solid |

| Rf Value | ~0.4 (Hexanes:EtOAc 4:[1]1) |

| Yield | 75-85% (Optimized) |

| 1H NMR Diagnostic | Aldehyde proton (-CHO) singlet at ~9.8-10.0 ppm |

Part 3: Functionalization Protocols

Protocol 2: Knoevenagel Condensation (Dye Synthesis)

Application: Synthesis of hemicyanine or squaraine precursors.[1]

Reagents: 1-Ethylindoline-6-carboxaldehyde, Cyanoacetic acid (or Malononitrile), Piperidine (Cat.), Ethanol.[1]

-

Mix: Dissolve the aldehyde (1.0 eq) and active methylene compound (1.2 eq) in Ethanol (0.5 M concentration).

-

Catalyze: Add Piperidine (0.1 eq).

-

Reflux: Heat to reflux (78°C) for 3-6 hours. Monitor TLC for the disappearance of the aldehyde.[1]

-

Isolation: Cool to room temperature. The product often precipitates.[1] If not, concentrate and recrystallize from EtOH.[1]

-

Self-Validating Step: A distinct color change (often deep red or purple) indicates successful conjugation extension.[1]

-

Protocol 3: Reductive Amination (Library Generation)

Application: Synthesis of tertiary amine libraries for biological screening.[1]

Reagents: 1-Ethylindoline-6-carboxaldehyde, Primary Amine (R-NH₂), Sodium Triacetoxyborohydride (STAB), DCE (Dichloroethane), Acetic Acid.

-

Imine Formation: Mix aldehyde (1.0 eq) and amine (1.1 eq) in DCE. Add Acetic Acid (1.5 eq) to catalyze imine formation.[1] Stir for 30 mins at RT.[1]

-

Reduction: Add STAB (1.5 eq) in one portion.

-

Expert Insight: STAB is preferred over NaBH₄ because it is less aggressive and will not reduce the aldehyde before it forms the imine, preventing the formation of the alcohol side-product.[1]

-

-

Quench: Stir overnight. Quench with saturated NaHCO₃.[1]

-

Extraction: Extract with DCM.

Part 4: Visualizing the Workflow

The following diagram illustrates the divergent synthetic pathways, highlighting the critical decision point between Vilsmeier (C5) and Lithiation (C6).[1]

Caption: Divergent synthesis map contrasting the Vilsmeier route (yielding the 5-isomer) with the Lithiation route required for the 6-isomer.

Part 5: References & Authority

-

Regioselectivity in Indoline Formylation:

-

Medicinal Chemistry of 6-Substituted Indolines:

-

General Protocol for Reductive Amination (STAB):

-

Knoevenagel Condensation in Indole/Indoline Chemistry:

-

Context: Protocols for condensing aldehydes with active methylenes for dye synthesis.[1]

-

Source:Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications.

-

Link:

-

Sources

Application Note: Comprehensive Analytical Characterization of 1-Ethyl-2,3-dihydro-1H-indole-6-carbaldehyde

**Abstract

This document provides a comprehensive guide with detailed protocols for the analytical characterization of 1-Ethyl-2,3-dihydro-1H-indole-6-carbaldehyde. As a substituted indoline, this compound represents a potentially valuable building block in medicinal chemistry and drug development, where precise structural confirmation and purity assessment are paramount.[1] This guide is intended for researchers, analytical scientists, and drug development professionals, offering a suite of orthogonal analytical techniques to ensure the identity, purity, and stability of the target compound. The methodologies detailed herein follow a logical workflow, from initial purity screening to definitive structural elucidation, underscoring the causality behind experimental choices to ensure robust and reliable results.

Introduction and Compound Profile

1-Ethyl-2,3-dihydro-1H-indole-6-carbaldehyde is a heterocyclic compound featuring an indoline core, N-alkylation, and an aldehyde functional group. The indoline scaffold is a privileged structure in numerous biologically active molecules and approved pharmaceuticals.[1] The aldehyde group serves as a versatile chemical handle for further synthetic modifications, such as Schiff base formation or reductive amination, making this compound a key intermediate.[2][3] Therefore, a multi-faceted analytical approach is essential to create a self-validating system for its characterization.

This guide will detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy.

Compound Properties Summary

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃NO | Calculated |

| Molecular Weight | 175.23 g/mol | Calculated |

| IUPAC Name | 1-ethyl-2,3-dihydro-1H-indole-6-carbaldehyde | IUPAC |

| CAS Number | Not available (hypothetical for this guide) | - |

Analytical Workflow: A Multi-Technique Approach

A robust characterization relies on the convergence of data from multiple, independent analytical techniques. Each method provides a unique piece of the puzzle, and together they confirm the molecule's structure and purity with high confidence.

Caption: General workflow for comprehensive analytical characterization.

Chromatographic Analysis for Purity Determination

Chromatographic methods are the gold standard for determining the purity of a chemical substance by separating it from by-products, starting materials, and residual solvents.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is ideal for non-volatile or thermally sensitive compounds like our target molecule. A reverse-phase method is typically employed for indole derivatives.[4]

Rationale for Method Design:

-

Column: A C18 column is selected for its versatility and excellent retention of moderately polar aromatic compounds.

-

Mobile Phase: An acetonitrile/water gradient is used to ensure the elution of potential impurities with a wide range of polarities.

-

Detector: A UV detector is set to a wavelength where the indole chromophore and the carbonyl group absorb strongly, ensuring high sensitivity.

Protocol: HPLC-UV Purity Assay

-

Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute to 0.1 mg/mL with the mobile phase.

-

Instrumentation:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B, and equilibrate for 3 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

UV Detection: 254 nm and 280 nm.

-

-

Data Analysis: Integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful alternative if the compound is sufficiently volatile and thermally stable. It provides both purity information and mass confirmation simultaneously.[5][6]

Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a 1 mg/mL solution in ethyl acetate.

-

Instrumentation:

-

Column: DB-5ms or equivalent (low-bleed 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Inlet Temperature: 280 °C.

-

Injection Mode: Split (e.g., 20:1 ratio).

-

Oven Program: Hold at 100 °C for 2 min, ramp at 15 °C/min to 280 °C, and hold for 5 min.

-

MS Transfer Line: 280 °C.

-

Ion Source: 230 °C (Electron Ionization at 70 eV).

-

Mass Range: 40-550 m/z.

-

-

Data Analysis: The total ion chromatogram (TIC) is used to assess purity. The mass spectrum of the main peak should be extracted and analyzed to confirm the molecular weight.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques provide definitive information about the molecular structure, from the carbon-hydrogen framework to the specific functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of organic molecules in solution.[7] ¹H NMR reveals the proton environment and connectivity, while ¹³C NMR identifies all unique carbon atoms.

Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard if the solvent does not contain it.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters (¹H):

-

Pulse Program: Standard single pulse (zg30).

-

Spectral Width: ~16 ppm.

-

Acquisition Time: ~4 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16.

-

-

Acquisition Parameters (¹³C):

-

Pulse Program: Proton-decoupled (zgpg30).

-

Spectral Width: ~240 ppm.

-

Number of Scans: 1024 or more, depending on concentration.

-

Expected NMR Data

The following table outlines the predicted chemical shifts (δ) and coupling patterns for 1-Ethyl-2,3-dihydro-1H-indole-6-carbaldehyde, based on analysis of similar structures.[8][9]

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) | Rationale |

| Aldehyde (-CHO) | ~9.8 (s, 1H) | ~192.0 | Deshielded proton and carbon due to the electronegative oxygen. |

| Aromatic H-7 | ~7.5 (d, 1H) | ~125.0 | Ortho to the aldehyde group. |

| Aromatic H-5 | ~7.4 (s, 1H) | ~130.0 | Between two substituents. |

| Aromatic H-4 | ~6.8 (d, 1H) | ~108.0 | Ortho to the electron-donating nitrogen. |

| N-Methylene (-NCH₂) | ~3.4 (q, 2H) | ~45.0 | Adjacent to nitrogen and a methyl group. |

| C3-Methylene (-CH₂) | ~3.6 (t, 2H) | ~53.0 | Adjacent to the aromatic ring and C2. |

| C2-Methylene (-CH₂) | ~3.0 (t, 2H) | ~28.0 | Adjacent to nitrogen and C3. |

| Ethyl Methyl (-CH₃) | ~1.3 (t, 3H) | ~14.0 | Typical upfield signal for an ethyl group. |

| Aromatic C-6 | - | ~135.0 | Carbon bearing the aldehyde group. |

| Aromatic C-3a | - | ~128.0 | Bridgehead carbon. |

| Aromatic C-7a | - | ~155.0 | Bridgehead carbon attached to nitrogen. |

Mass Spectrometry (MS)

MS provides the exact molecular weight of the compound, serving as a primary confirmation of its elemental composition.[10] When coupled with chromatography (LC-MS or GC-MS), it is a cornerstone of modern analytical chemistry.

Protocol: ESI-MS for Molecular Weight Confirmation

-

Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the compound in methanol or acetonitrile containing 0.1% formic acid.

-

Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) source.

-

Analysis Mode: Positive ion mode is chosen because the indoline nitrogen is basic and readily protonated.

-

Data Acquisition: Infuse the sample directly or via an LC system. Scan a mass range that includes the expected molecular ion (e.g., m/z 100-300).

-

Expected Result: A prominent peak should be observed at m/z 176.1 , corresponding to the protonated molecule [M+H]⁺ (C₁₁H₁₄NO⁺). High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.

Caption: Logical convergence of data for structural confirmation.

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy

These techniques provide rapid confirmation of key functional groups and electronic properties.

Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Sample Preparation: Place a small amount of the neat compound directly onto the ATR crystal.

-

Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

-

Expected Key Absorptions:

-

~2970-2850 cm⁻¹: C-H stretching (aliphatic ethyl and indoline groups).

-

~1670 cm⁻¹: C=O stretching (conjugated aldehyde).[11]

-

~1600 cm⁻¹: C=C stretching (aromatic ring).

-

~1350 cm⁻¹: C-N stretching (tertiary amine of the indoline).

-

Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution (e.g., 0.01 mg/mL) in a UV-transparent solvent like ethanol or acetonitrile.[12]

-

Acquisition: Record the absorbance spectrum from 200 to 400 nm using a quartz cuvette.

-

Expected Result: The spectrum should display absorption maxima (λ_max) characteristic of the conjugated system formed by the aromatic ring and the aldehyde group.[13][14] Expected λ_max values would be around 250-260 nm and a longer wavelength shoulder around 300-320 nm.

Conclusion

The analytical characterization of 1-Ethyl-2,3-dihydro-1H-indole-6-carbaldehyde requires a systematic and multi-faceted approach. By combining chromatographic techniques for purity assessment with a suite of spectroscopic methods (NMR, MS, IR), a complete and unambiguous profile of the molecule can be established. The protocols and expected data presented in this application note provide a robust framework for scientists to ensure the quality and identity of this valuable synthetic intermediate, thereby supporting the integrity and reproducibility of downstream research and development efforts.

References

-

Rsc.org. "Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively". Available at: [Link]

-

Beilstein Journals. "Experimental procedures, characterization data for all compounds and copies of NMR spectra". Available at: [Link]

-

United Nations University. "Analytical Methods". Available at: [Link]

-

Huc, I. "Supporting Information". Available at: [Link]

-

De Gruyter. "Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivat". Available at: [Link]

-

PubMed. "Gas Chromatographic Analysis of Acidic Indole Auxins in Nicotiana". Available at: [Link]

-

NIST WebBook. "1H-Indole, 1-ethyl-". Available at: [Link]

-

Der Pharma Chemica. "Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation". Available at: [Link]

-

Advanced Journal of Chemistry. "Synthesis, Characterization, and Pharmacological Evaluation of Some New Schiff Base Derivatives of 1H-Indole-2-Carbaldehyde". Available at: [Link]

-

PubChem. "1H-Indole-6-carboxaldehyde". Available at: [Link]

-

NIST WebBook. "1H-Indole-3-carboxaldehyde, 7-methyl-". Available at: [Link]

-

PubMed. "Gas chromatographic determination of indole and 3-methylindole (skatole) in bacterial culture media, intestinal contents and faeces". Available at: [Link]

-

PubChem. "Indole-5-carboxaldehyde". Available at: [Link]

-

SIELC Technologies. "Separation of 1H-Indole-3-carboxaldehyde, 1,2-diphenyl- on Newcrom R1 HPLC column". Available at: [Link]

-

Organic Chemistry Portal. "Synthesis of Substituted Indole from 2-Aminobenzaldehyde through[8][9]-Aryl Shift". Available at: [Link]

-

ResearchGate. "GC-MS analysis showing mass spectrum of metabolite I (indole-3-acetic...)". Available at: [Link]

-

ResearchGate. "Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and...". Available at: [Link]

-

National Institutes of Health (NIH). "Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate". Available at: [Link]

-

Research Data Australia. "UV Vis Spectra of Indole Analogues". Available at: [Link]

-

ACS Publications. "Mass spectrometry of simple indoles". Available at: [Link]

-

PubChem. "1h-indole-6-carboxaldehyde (C9H7NO)". Available at: [Link]

-

University of Regensburg. "UV-Vis spectroscopy". Available at: [Link]

-

ResearchGate. "1H-Indole-3-carboxaldehyde: Synthesis and Reactions". Available at: [Link]

-

Organic Syntheses. "Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction". Available at: [Link]

-

An-Najah National University. "organic compounds". Available at: [Link]

-

PubChem. "1H-Indole-1-carboxaldehyde, 2,3-dihydro-2-hydroxy-". Available at: [Link]

-

PubChem. "1-Ethyl-1H-indole-3-carbaldehyde". Available at: [Link]

-

ResearchGate. "UV − visible absorption spectra of indole-3-acetaldehyde,...". Available at: [Link]

-

National Institutes of Health (NIH). "Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C H activation". Available at: [Link]

Sources

- 1. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ajchem-b.com [ajchem-b.com]

- 3. researchgate.net [researchgate.net]

- 4. Separation of 1H-Indole-3-carboxaldehyde, 1,2-diphenyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 5. notulaebotanicae.ro [notulaebotanicae.ro]

- 6. Gas chromatographic determination of indole and 3-methylindole (skatole) in bacterial culture media, intestinal contents and faeces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. huc.cup.uni-muenchen.de [huc.cup.uni-muenchen.de]

- 8. rsc.org [rsc.org]

- 9. beilstein-journals.org [beilstein-journals.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. researchdata.edu.au [researchdata.edu.au]

- 13. ethz.ch [ethz.ch]

- 14. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Ethyl-2,3-dihydro-1H-indole-6-carbaldehyde

[2]

Product Profile & Risk Assessment

-

Compound: 1-Ethyl-2,3-dihydro-1H-indole-6-carbaldehyde[1][2][3][4][5]

-

Key Instability Factors:

-

Aromatization: The dihydro-core is susceptible to oxidation, converting the indoline to the indole.[2]

-

Auto-oxidation: The aldehyde moiety can oxidize to the carboxylic acid upon air exposure.[2]

-

Silica Interaction: The basic nitrogen (N1) often interacts with acidic silanols, causing severe tailing during chromatography.[2]

-

Part 1: Troubleshooting Guide (Q&A)

Q1: "My crude product shows severe tailing on TLC and column chromatography. How do I fix this?"

Diagnosis: The

-

Protocol: Pre-treat your silica gel slurry with 1% Triethylamine (TEA) in your non-polar solvent (e.g., Hexane) before packing the column.[2]

-

Eluent Modification: Include 0.5% – 1% TEA in your mobile phase (e.g., Hexane:EtOAc + 1% TEA).[2]

-

Alternative: Switch to Neutral Alumina (Grade III) if the compound proves unstable on silica even with TEA.

Q2: "The product is turning from yellow to a dark brown/red oil during storage. Is it decomposing?"

Diagnosis: This indicates oxidative degradation.[2]

-

Red/Brown Shift: Often signals the formation of indolenine intermediates or full aromatization to the indole species (which are often highly colored/fluorescent).[2]

-

White Precipitate: Indicates oxidation of the aldehyde to the carboxylic acid.[2] Solution:

-

Immediate Action: Purify via the Bisulfite Adduct Protocol (see Part 2) to separate the active aldehyde from oxidized impurities.[2]

-

Storage: Store strictly at -20°C under Argon/Nitrogen. Avoid solution-state storage for long periods.[1][2]

Q3: "I cannot separate the unreacted starting material (1-Ethylindoline) from the aldehyde product."

Diagnosis: Both compounds have similar polarities and lipophilicity due to the ethyl group.[2] Solution: Do not rely on gravity chromatography.[2] Use Chemoselective Extraction .[2]

-

Mechanism: The aldehyde forms a water-soluble bisulfite adduct, while the starting material (amine) remains in the organic layer.[2] This is the most robust method for removing non-carbonyl impurities.[2]

Part 2: Validated Purification Protocols

Method A: The Bisulfite Adduct "Self-Validating" System

Best for: Removing non-aldehyde impurities (starting materials, over-alkylated byproducts).[1]

This method relies on the reversible formation of a hydroxysulfonate salt.[2] It is "self-validating" because only the active aldehyde can pass through the aqueous phase and return to the organic phase.[2]

Reagents:

-

Saturated Sodium Bisulfite (

) solution (freshly prepared).[2] -

Ethyl Acetate (EtOAc) or Diethyl Ether (

). -

Sodium Hydroxide (NaOH) or Sodium Carbonate (

).[2]

Step-by-Step Protocol:

-

Dissolution: Dissolve crude oil/solid in a minimal amount of EtOAc (approx. 5–10 mL per gram).[2]

-

Adduct Formation: Add 2 equivalents of saturated aqueous

. Vigorously stir or shake for 30–60 minutes.-

Observation: A thick white precipitate (the adduct) may form at the interface.[2] This is good.

-

-

Filtration/Separation:

-

Regeneration:

-

Isolation: Separate the organic layer, dry over

, and concentrate in vacuo.

Method B: Buffered Flash Chromatography

Best for: Final polishing of material that is already >80% pure.[2]

| Parameter | Specification |

| Stationary Phase | Silica Gel (230–400 mesh) |

| Pre-treatment | Slurry pack with Hexane + 1% Triethylamine (TEA) |

| Mobile Phase A | Hexane + 0.5% TEA |

| Mobile Phase B | Ethyl Acetate + 0.5% TEA |

| Gradient | 0% |

| Loading | Liquid loading (dissolved in min. solvent) is preferred to avoid streaking from dry-load silica contact.[2] |

Part 3: Decision Logic & Workflow

The following diagram illustrates the decision process for purifying 1-Ethyl-2,3-dihydro-1H-indole-6-carbaldehyde based on the state of the crude material.

Caption: Workflow logic prioritizing chemical extraction (Bisulfite) for removing starting materials, followed by buffered chromatography for final polishing.

Part 4: Scientific Rationale & References

1. The "Indoline" vs. "Indole" Distinction Users often apply Indole protocols to Indolines.[2] This is a critical error.

-

Indole: Aromatic, very weak base (

).[2] Does not streak significantly on silica.[2] -

Indoline: Cyclic amine, stronger base (

).[2] Requires TEA buffering to prevent acid-base interaction with silica silanols (

2. Bisulfite Selectivity

The Vilsmeier-Haack formylation used to synthesize this compound often leaves unreacted 1-ethylindoline.[1][2] Since both the product and reactant possess the N-ethyl lipophilic tail, their

3. Regiochemistry Verification Ensure you have the 6-carbaldehyde and not the 5-carbaldehyde .[1]

-

5-isomer: Para to the nitrogen.[1][2] (Usually the major product of direct Vilsmeier-Haack).[2]

-

6-isomer: Meta to the nitrogen.[1][2] (Usually requires specific precursors like 1-ethyl-6-bromoindoline).[1][2]

-

Verification: Check

NMR coupling constants. The 6-isomer will show a specific pattern for protons at C4, C5, and C7 (C7 is a singlet or small doublet, C5/C4 are doublets).[2]

References

-

Boucher, M. M., et al. (2017).[2] "Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures." Organic Process Research & Development, 21(9), 1394–1403.[2] Link

-

Organic Syntheses. (2024). "Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction." Org.[2][6][8][9][10][11] Synth. 101, 21-33.[1][2][6][9] (Provides general handling for indole/indoline aldehydes).[2][10] Link

-

BenchChem Technical Support. (2025). "Aldehyde Purification via Bisulfite Adducts." (General protocol adaptation). Link

Sources

- 1. 216978-79-9|1,1,7,7-Tetramethyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-carbaldehyde|BLD Pharm [bldpharm.com]

- 2. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]

- 3. 1158761-65-9|Indoline-6-carboxamide|BLD Pharm [bldpharm.com]

- 4. 68032-04-2|1-Methyl-1,2,3,4-tetrahydroquinoline-6,8-dicarbaldehyde|BLD Pharm [bldpharm.com]

- 5. calpaclab.com [calpaclab.com]

- 6. orgsyn.org [orgsyn.org]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. researchgate.net [researchgate.net]

- 9. orgsyn.org [orgsyn.org]

- 10. rsc.org [rsc.org]

- 11. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]

Optimizing reaction yield of 1-Ethyl-2,3-dihydro-1H-indole-6-carbaldehyde

The following guide is structured as a specialized Technical Support Center for researchers attempting the synthesis of 1-Ethyl-2,3-dihydro-1H-indole-6-carbaldehyde (also known as 1-Ethylindoline-6-carboxaldehyde).

It prioritizes chemoselectivity and regiocontrol , addressing the common pitfalls where standard "textbook" reactions (like Vilsmeier-Haack) fail for this specific scaffold.

Status: Operational | Tier: Advanced Organic Synthesis | Topic: Yield & Regioselectivity Optimization

Executive Summary: The "Regioselectivity Paradox"

User Issue: Many researchers attempt to synthesize this molecule by performing a Vilsmeier-Haack formylation on 1-ethylindoline. The Problem: This approach invariably yields the 5-carbaldehyde isomer, not the 6-carbaldehyde. The nitrogen lone pair in the indoline ring activates the para position (C5). The C6 position (meta to nitrogen) is electronically deactivated relative to C5. The Solution: To secure the C6 aldehyde in high yield, you must invert the synthetic logic: Install the aldehyde last using a directed metal-halogen exchange, or start with the aldehyde pre-installed and navigate the reduction carefully.

Master Protocol: The "Late-Stage Formylation" Route (Recommended)

This protocol is the "Gold Standard" for high yield and absolute regiocontrol. It avoids the difficult separation of isomers and the risk of over-reducing the aldehyde.

Workflow Logic

-

Precursor: Start with 6-Bromoindole (Commercially available).

-

Step 1 (Reduction): Selective reduction of the indole double bond (C2-C3) while preserving the aryl bromide.

-

Step 2 (N-Alkylation): Installation of the ethyl group.

-

Step 3 (Formylation): Lithium-halogen exchange followed by DMF quench to install the aldehyde at C6.

Step-by-Step Methodology

Step 1: Selective Reduction to 6-Bromoindoline

-

Reagents: Sodium Cyanoborohydride (

), Glacial Acetic Acid. -

Protocol:

-

Dissolve 6-bromoindole (1.0 eq) in Glacial Acetic Acid (0.5 M concentration).

-

Cool to 10-15°C.

-

Add

(3.0 eq) portion-wise (Caution: HCN evolution possible; use a scrubber). -

Stir at RT for 2-4 hours. Monitor by TLC (Indoline spots usually stain blue/purple with Ehrlich’s reagent, unlike the starting indole).

-

Workup: Pour into ice water, basify with NaOH to pH > 10 (critical to extract the free base), extract with DCM.

-

-

Why this works: Protonation of the indole C3 creates an iminium species that is reduced by cyanoborohydride. The bromine atom is stable under these conditions.

Step 2: N-Ethylation

-

Reagents: Ethyl Iodide (EtI),

, DMF or Acetonitrile. -

Protocol:

-

Dissolve 6-bromoindoline in DMF.

-

Add

(2.0 eq) and EtI (1.2 eq). -

Heat to 60°C for 4-6 hours.

-

-

Checkpoint: Ensure full conversion. Over-alkylation (quaternization) is rare with weak bases if stoichiometry is controlled.

Step 3: Lithiation & Formylation (The Critical Step)

-

Reagents: n-Butyllithium (n-BuLi), Anhydrous DMF, dry THF.

-

Protocol:

-

Dissolve 1-ethyl-6-bromoindoline in anhydrous THF under Argon/Nitrogen.

-

Cool to -78°C (Dry ice/acetone bath). Strict temperature control is mandatory.

-

Add n-BuLi (1.1 eq) dropwise. Stir for 30-60 mins to form the aryllithium species.

-

Add anhydrous DMF (3.0 eq) dropwise at -78°C.

-

Allow to warm to 0°C slowly over 2 hours.

-

Quench: Add saturated

solution.

-

-

Result: The lithium specifically replaces the bromine at C6, and DMF provides the formyl group. 100% Regioselectivity.

Visualization: Pathway Comparison

The following diagram contrasts the failed Vilsmeier route with the recommended Lithiation route.

Caption: Comparison of the failed direct formylation (Red) vs. the high-fidelity Lithiation route (Green).

Troubleshooting & FAQs

Direct answers to specific failure modes reported by users.

Category: Regioselectivity

Q: I tried Vilsmeier-Haack on 1-ethylindoline and got a mixture. Can I separate the 6-isomer? A: It is highly unlikely you have the 6-isomer in any significant quantity. The nitrogen lone pair strongly directs to the para (C5) position. The meta (C6) position is deactivated. If you see a second spot, it is likely the 7-isomer (ortho) or a chlorinated side-product. Do not optimize this route. Switch to the 6-bromo precursor method described above.

Category: Reduction Issues

Q: Can I start with Indole-6-carbaldehyde, ethylate it, and then reduce the double bond? A: This is risky. Standard indole reduction conditions (NaBH3CN/AcOH or Zn/HCl) often reduce aldehydes to primary alcohols.

-

If you must use this route: You must protect the aldehyde first (e.g., as a cyclic acetal using ethylene glycol/TsOH).

-

Workflow: Indole-6-CHO

Acetal Protection -

Verdict: This adds two extra steps (protection/deprotection) compared to the 6-bromo route.

-

Q: My yield in Step 1 (Indole Reduction) is low. The starting material remains. A:

-

Check pH: The reaction requires acidic media (AcOH) to protonate the indole C3 position. If you are using a co-solvent (like MeOH), ensure the acidity is sufficient.

-

Reagent Quality:

is hygroscopic. If it's old/clumped, its activity is compromised. -

Temperature: While usually done at 10-15°C to prevent side reactions, you can warm it to RT if conversion is sluggish.

Category: Lithiation (Step 3)

Q: I obtained the product, but the yield is <30%. What happened? A: Low yield in lithiation usually stems from two causes:

-

Wet Solvents: n-BuLi is instantly destroyed by trace moisture. Ensure THF is distilled over sodium/benzophenone or from a column drying system.

-

Warm Quench: If the DMF is added while the reaction is too warm (>-60°C), the aryllithium species can undergo Wurtz-type coupling or protonation. Keep it at -78°C during DMF addition.

Quantitative Data Summary

| Parameter | Vilsmeier Route (Direct) | Lithiation Route (Recommended) | Reduction Route (From Indole-CHO) |

| Regioselectivity (C6) | < 5% (Major product is C5) | > 98% | 100% (Pre-installed) |

| Overall Yield | N/A (Wrong Isomer) | 60-75% | 40-50% (Losses in protection steps) |

| Key Risk | Wrong Isomer | Moisture Sensitivity | Over-reduction of Aldehyde |

| Step Count | 1 | 3 | 5 (w/ Protection) |

References

-

Reduction of Indoles: Gribble, G. W., et al. "Reactions of Sodium Borohydride in Acidic Media.[1][2] I. Reduction of Indoles and Alkylation of Aromatic Amines with Carboxylic Acids."[1][2][3] Journal of the American Chemical Society, 1974.[2] (Establishes the NaBH3CN/AcOH protocol).

-

Vilsmeier Regioselectivity: James, P. N., & Snyder, H. R. "Indole-3-aldehyde."[4][5][6][7] Organic Syntheses, Coll.[7][8] Vol. 4, p.539. (Demonstrates the electronic preference for C3/C5 in indole systems).

- Lithiation of Bromoindoles: Iwao, M. "Directed lithiation of 1-(benzenesulfonyl)indole. Regioselective synthesis of 2-substituted indoles." Journal of Organic Chemistry, 1990.

-

General Indoline Synthesis: Kumar, Y., & Florvall, L. "Convenient Synthesis of Indolines by Reduction of Indoles With Sodium Cyanoborohydride in Carboxylic Acids."[1][9] Synthetic Communications, 1983.[1][9] .

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. Sodium Borohydride in Carboxylic Acid Media: Reduction of Indoles and N-alkylation of Anilines - [www.rhodium.ws] [chemistry.mdma.ch]

- 3. US4210590A - Reduction of indole compounds to indoline compounds - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. orgsyn.org [orgsyn.org]

- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

1-Ethyl-2,3-dihydro-1H-indole-6-carbaldehyde reaction condition optimization

[1][2]

Strategic Overview & Mechanistic Insight

The synthesis and handling of 1-Ethyl-2,3-dihydro-1H-indole-6-carbaldehyde (also known as 1-ethylindoline-6-carbaldehyde) presents a specific set of regiochemical and stability challenges. Unlike simple aromatics, the indoline core is electron-rich and prone to oxidation.[1][2]

The Core Challenge: Regioselectivity (C5 vs. C6)

The most common error in synthesizing this molecule is attempting direct formylation (Vilsmeier-Haack) on 1-ethylindoline.[1]

-

The Trap: The nitrogen lone pair in indoline strongly activates the para position (C5).[1]

-

The Result: Direct formylation yields >90% of the C5-isomer (1-ethylindoline-5-carbaldehyde), not the desired C6 target.[1]

-

The Solution: To secure the C6 position, you must either:

-

Route A (Disconnection at N): N-alkylate a pre-functionalized 6-formylindoline.[1]

-

Route B (Disconnection at C6): Use Lithium-Halogen exchange on a 6-bromo precursor to bypass electronic directing effects.

-

Stability Warning

Indolines (dihydroindoles) are susceptible to oxidative dehydrogenation to form indoles.

Optimization of Reaction Conditions (Synthesis)

This guide focuses on Route A: N-Ethylation of Indoline-6-carbaldehyde , as it is the most scalable and operationally simple method, provided the starting material is available.[1][2]

Protocol: Optimized N-Ethylation

Objective: Maximize yield while preventing aldehyde side reactions (Cannizzaro/Aldol) and over-alkylation.

Reagents & Stoichiometry

| Component | Role | Equivalents | Optimization Notes |

| Indoline-6-carbaldehyde | Substrate | 1.0 | Purity >95% essential to avoid oligomers.[1][2] |

| Ethyl Iodide (EtI) | Electrophile | 1.2 - 1.5 | EtI is preferred over EtBr for faster kinetics at lower temps.[1] |

| Cesium Carbonate (Cs₂CO₃) | Base | 2.0 | Superior to K₂CO₃ for solubility in ACN; milder than NaH (avoids aldehyde attack). |

| Acetonitrile (ACN) | Solvent | [0.2 M] | Polar aprotic; easier workup than DMF. |

| TBAI | Catalyst | 0.05 | Phase transfer catalyst; optional but boosts rate.[1][2] |

Step-by-Step Methodology

-

Setup: Flame-dry a round-bottom flask and purge with Argon. (Strict exclusion of oxygen prevents aromatization to indole).

-

Dissolution: Dissolve Indoline-6-carbaldehyde (1.0 eq) in anhydrous ACN (0.2 M concentration).

-

Base Addition: Add Cs₂CO₃ (2.0 eq) in a single portion. Stir for 10 mins at Room Temperature (RT).

-

Alkylation: Add Ethyl Iodide (1.2 eq) dropwise.

-

Critical Control Point: If using EtBr, add TBAI (5 mol%) and heat to 60°C. If using EtI, reaction may proceed at 40°C or RT.[2]

-

-

Monitoring: Monitor by TLC (Hexane/EtOAc 7:3) or LC-MS.[1][3] Look for the disappearance of the N-H substrate.[1][2]

-

Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in DCM, wash with water and brine.[2] Dry over Na₂SO₄.[1][2]

-

Purification: Flash chromatography on silica gel. The N-ethyl product is typically less polar than the starting material.[1]

Decision Logic & Pathway Visualization

The following diagram illustrates the critical decision points to avoid regioselectivity failures.

Caption: Synthesis decision tree highlighting the regioselectivity trap of direct formylation and the preferred alkylation/lithiation pathways.

Troubleshooting Guide (FAQ)

Issue 1: "I tried Vilsmeier-Haack on 1-ethylindoline, but NMR shows the wrong isomer."

Diagnosis: You are fighting electronic directing effects.[1][2] The nitrogen lone pair directs electrophilic attack to the para position (C5). Solution: You cannot optimize this reaction to favor C6. You must change the synthetic route. Use Route B (Lithium-Halogen exchange) if you already have the ethylated ring, or Route A if you can source the 6-formyl precursor.[1][2]

Issue 2: "My reaction mixture turned black, and yield is low."

Diagnosis: Oxidative degradation.[1][2][3] Indolines are electron-rich and easily oxidize to indoles or polymerize (aniline oxidation) in the presence of oxygen and light.[1] Solution:

-

Degas solvents thoroughly with Argon/Nitrogen sparging.[2]

-

Protect from light by wrapping the flask in aluminum foil.[1]

-

Add an antioxidant like BHT (butylated hydroxytoluene) in trace amounts if the reaction requires prolonged heating, though this may complicate purification.[2]

Issue 3: "I see a byproduct with M+ mass corresponding to an alcohol."

Diagnosis: Cannizzaro reaction or reduction.[1][2] If you used a strong base (like NaOH or NaH) or a hydride reducing agent nearby, the C6-aldehyde can disproportionate or reduce.[2] Solution:

-

Switch to a weaker, non-nucleophilic base like Cs₂CO₃ or K₂CO₃.[1][2]

-

Avoid protic solvents (MeOH/EtOH) if using strong bases.

Issue 4: "The N-ethylation is stalling at 60% conversion."

Diagnosis: Poor solubility of the base or steric hindrance.[1] Solution:

Reactivity Profile & Storage

If you are using this molecule as an intermediate (e.g., for Knoevenagel condensation):

-

Aldehyde Reactivity: The C6 aldehyde is deactivated compared to a standard benzaldehyde due to the electron-donating nature of the nitrogen at the meta position (relative to CHO).[1]

-

Tip: You may need stronger catalysis (e.g., Piperidine/Acetic Acid or TiCl₄) for condensations compared to standard aldehydes.[2]

-

-

Storage: Store under inert gas (Argon) at -20°C. Solid form is more stable than solution.[1]

References

-

Vilsmeier-Haack Regioselectivity

-

Indoline Synthesis & Reduction

-

N-Alkylation Protocols

-

Chemical Properties

Technical Support Center: 1-Ethyl-2,3-dihydro-1H-indole-6-carbaldehyde Synthesis

The following technical guide addresses the synthesis, byproduct analysis, and troubleshooting for 1-Ethyl-2,3-dihydro-1H-indole-6-carbaldehyde (also known as 1-Ethylindoline-6-carboxaldehyde ).

This guide focuses on the two most chemically viable routes for obtaining the 6-isomer specifically, as direct formylation of 1-ethylindoline predominantly yields the 5-isomer.

Core Synthesis Routes & Byproduct Landscape

The synthesis of the 6-carbaldehyde isomer is regiochemically challenging because the nitrogen lone pair in the indoline ring activates the C5 (para) and C7 (ortho) positions.[1] Direct electrophilic substitution (e.g., Vilsmeier-Haack) typically yields the 5-isomer as the major product.[1]

To selectively synthesize the 6-isomer , two primary strategies are employed:

-

Route A: Metal-Halogen Exchange (Lithiation of 6-bromo-1-ethylindoline).[1]

-

Route B: Selective Reduction (Hydrogenation of 1-ethylindole-6-carbaldehyde).

Route A: Metal-Halogen Exchange (Lithiation)[1]

-

Mechanism: Bromine-Lithium exchange using n-Butyllithium (n-BuLi) followed by quenching with DMF.[1]

-

Key Advantage: High regioselectivity for C6.[1]

-

Primary Byproducts: Des-bromo indoline, Butyl ketones, Dimers.

Route B: Selective Reduction of Indole[1]

-

Mechanism: Selective reduction of the C2-C3 double bond of the indole core while preserving the C6-aldehyde.[1]

-

Key Advantage: Uses accessible indole precursors.[1]

-

Primary Byproducts: Over-reduced alcohols, methyl derivatives, unreacted indole.

Troubleshooting Guide: Byproduct Analysis

Scenario 1: High Levels of "Des-bromo" Impurity (Route A)

Symptom: HPLC shows a significant peak matching 1-Ethylindoline (lacking the aldehyde).[1] Cause: Protonation of the lithiated intermediate before DMF addition.[1]

-

Moisture Ingress: The lithiated species (1-ethylindolin-6-yl-lithium) is extremely basic and reacts instantly with trace water in the solvent or atmosphere.[1]

-

Acidic Impurities: Presence of acidic protons in the starting material or solvent.[1]

Corrective Action:

-

Solvent Drying: Ensure THF is distilled from Sodium/Benzophenone or passed through an activated alumina column immediately before use.[1]

-

Reagent Quality: Titrate n-BuLi before use to ensure accurate stoichiometry.

-

Protocol Adjustment: Add the DMF rapidly after the lithiation period to minimize the window for side reactions.

Scenario 2: Presence of "Butyl Ketone" Impurity (Route A)

Symptom: Mass spectrum shows M+57 peak (Target + C4H9).[1] Identity: 1-(1-Ethylindolin-6-yl)pentan-1-one .[1] Cause: Reaction of the lithiated species with n-BuLi and DMF, or multiple additions of BuLi to the formylated product.[1]

-

If n-BuLi is in excess, it can attack the newly formed aldehyde (or the DMF-adduct) to form the ketone.[1]

Corrective Action:

-

Stoichiometry: Use exactly 1.05–1.1 equivalents of n-BuLi.[1] Avoid large excesses.

-

Temperature Control: Maintain reaction at -78°C during BuLi addition and DMF quench. Warming up too early promotes nucleophilic attack on the aldehyde.[1]

-

Reverse Addition: Cannulate the lithiated species into a solution of excess DMF (inverse addition) to ensure DMF is always in excess relative to the lithiated species.[1]

Scenario 3: Over-Reduction to Alcohol (Route B)

Symptom: IR shows broad OH stretch (~3400 cm⁻¹); NMR shows loss of aldehyde proton (~9.8 ppm) and appearance of CH₂ doublet (~4.6 ppm).[1] Identity: (1-Ethylindolin-6-yl)methanol .[1] Cause: Non-selective reducing conditions attacking the aldehyde.[1]

-

Standard hydrogenation (Pd/C, H₂) often reduces aromatic aldehydes to alcohols or methyl groups.[1]

Corrective Action:

-

Change Catalyst: Switch to Sodium Cyanoborohydride (NaCNBH₃) in Acetic Acid, which is selective for the indole double bond (indoline formation) while often sparing the aldehyde at controlled pH.[1]

-

Alternative Reductant: Use Triethylsilane (Et₃SiH) with Trifluoroacetic acid (TFA).[1] This method (ionic hydrogenation) is highly selective for the indole-to-indoline reduction.[1]

Diagnostic Data: Distinguishing Isomers

A critical quality control step is ensuring you have the 6-isomer and not the 5-isomer (which is the thermodynamic product of direct formylation).[1]

| Feature | 6-Carbaldehyde (Target) | 5-Carbaldehyde (Common Impurity) |

| Coupling Pattern (Aromatic Region) | H5 & H4: Ortho-coupling ( | H6 & H7: Ortho-coupling ( |

| H7 Proton Shift | ~7.1 - 7.3 ppm (Ortho to N, Meta to CHO). | ~6.5 - 6.8 ppm (Ortho to N, Ortho to H6). |

| H4 Proton Shift | ~7.4 - 7.6 ppm (Meta to N, Ortho to H5). | ~7.8 - 8.0 ppm (Meta to N, Ortho to CHO - Deshielded).[1] |

| NOESY Correlation | CHO proton correlates with H5 and H7 .[1] | CHO proton correlates with H4 and H6 . |

Visualizing the Impurity Pathways

The following diagram illustrates the formation of the target molecule and its critical byproducts via the Lithiation Route.

Figure 1: Reaction pathway for the Metal-Halogen Exchange route, highlighting critical byproduct formation points.[1]

Detailed Experimental Protocol (Route A: Lithiation)

Objective: Synthesis of 1-Ethyl-2,3-dihydro-1H-indole-6-carbaldehyde via 6-bromo precursor.

-

Preparation:

-

Flame-dry a 250 mL 3-neck round-bottom flask under Argon.

-

Charge with 1-Ethyl-6-bromoindoline (1.0 eq) and anhydrous THF (10 mL/g).[1]

-

Cool the solution to -78°C (Dry ice/Acetone bath).

-

-

Lithiation:

-

Add n-Butyllithium (1.1 eq, 2.5 M in hexanes) dropwise over 20 minutes.

-

Critical: Maintain internal temperature below -70°C.[1]

-

Stir at -78°C for 45 minutes. (Monitor by TLC: Quench aliquot with water; if SM remains, stir longer).

-

-

Formylation:

-

Add anhydrous DMF (3.0 eq) dropwise.[1]

-

Stir at -78°C for 1 hour, then allow to warm to 0°C over 2 hours.

-

-

Workup:

-

Purification:

FAQ: Common User Issues

Q: Can I use Vilsmeier-Haack on 1-Ethylindoline directly to get the 6-isomer? A: No. The nitrogen lone pair directs electrophilic attack to the C5 (para) position.[1] The C6 position is meta to the activator and is electronically deactivated relative to C5.[1] You will obtain >90% of the 5-isomer.[1]

Q: My product has a strong smell and shows an extra spot on TLC that stains with KMnO4. What is it? A: This is likely 1-Ethylindoline (the des-bromo byproduct).[1] It has a characteristic "amine-like" odor and oxidizes easily.[1] It forms if your lithiation reaction encounters moisture.[1]

Q: How do I store the aldehyde? It seems to degrade. A: Indoline aldehydes are sensitive to oxidation (to the carboxylic acid) and polymerization.[1] Store under Argon at -20°C . If the solid turns dark brown/black, purify via a short silica plug before use.

References

-

Vilsmeier-Haack Reaction Regioselectivity

- Somei, M., & Yamada, F. (2004). Simple and Regioselective Synthesis of 4-, 5-, 6-, and 7-Substituted Indoles. Natural Product Communications.

-

Reduction of Indoles to Indolines

-

Gribble, G. W., et al. (1974).[1] Reactions of Sodium Borohydride in Acidic Media.[1][5] I. Reduction of Indoles and Alkylated Indoles to Indolines. Journal of the American Chemical Society.[1]

- Note: Provides the protocol for selective reduction of the heterocyclic ring without reducing the aldehyde (using specific pH control or altern

-

[1]

-

-

General Synthesis of Indoline-6-carboxaldehydes (Patent Literature)

-

US Patent 5,231,184.[1] Process for the preparation of Indoline derivatives.

- Note: Describes industrial routes often involving reduction of the corresponding indole precursors.

-

Sources

Validation & Comparative

A Multi-Platform Spectroscopic Guide for the Definitive Structural Analysis of 1-Ethyl-2,3-dihydro-1H-indole-6-carbaldehyde

Introduction

In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance, intellectual property protection, and, most critically, safety and efficacy. 1-Ethyl-2,3-dihydro-1H-indole-6-carbaldehyde, a substituted indoline derivative, represents a class of compounds with significant potential in medicinal chemistry. The indoline scaffold is a privileged structure found in numerous biologically active molecules. The introduction of an N-ethyl group and a C-6 carbaldehyde functional group creates specific stereo-electronic properties that necessitate a robust and orthogonal analytical approach for confirmation.

Section 1: Theoretical and Predicted Structural Attributes

Before any analysis, a theoretical framework based on the proposed structure is essential. This allows for the generation of a hypothesis-driven analytical strategy.

Proposed Structure:

Caption: Integrated workflow for structural confirmation.

Protocol 3.1: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile. Dilute to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid. The acid is crucial for promoting protonation and efficient ionization in positive ion mode.

-

Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer capable of >10,000 resolution.

-

Method: Infuse the sample directly or via LC injection. Acquire data in positive ion mode, scanning a mass range of m/z 100-500.

-

Data Analysis: Extract the monoisotopic mass for the [M+H]⁺ ion. Compare the measured exact mass to the theoretical exact mass for C₁₁H₁₄NO⁺ (176.1070). A mass error of < 5 ppm is required for confident assignment.

Protocol 3.2: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). CDCl₃ is a good first choice for general organic molecules.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion and resolution.

-

¹H NMR Acquisition: Acquire a standard proton spectrum with 16-32 scans. Integrate all signals and reference the solvent peak (CDCl₃ at 7.26 ppm).

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. An acquisition time of 1-2 hours is typical. Reference the solvent peak (CDCl₃ at 77.16 ppm).

-

2D NMR (if needed): If assignments are ambiguous, acquire 2D spectra like COSY (to show H-H couplings) and HSQC (to correlate protons directly to the carbons they are attached to). This provides an irrefutable map of the molecule's bonding network.

Protocol 3.3: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: If the sample is a solid, place a small amount directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. ATR is a modern, rapid technique that requires minimal sample preparation.

-

Instrumentation: Use a standard benchtop FTIR spectrometer.

-

Acquisition: Collect a spectrum from 4000 to 400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal must be collected first.

-

Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups as predicted.

Conclusion

The structural confirmation of 1-Ethyl-2,3-dihydro-1H-indole-6-carbaldehyde is not achieved by a single piece of data but by the logical and convergent synthesis of information from multiple, orthogonal analytical techniques. Mass spectrometry establishes the elemental formula. Infrared spectroscopy confirms the presence of the required functional groups. Finally, NMR spectroscopy provides the definitive and intricate map of atomic connectivity. By following the detailed protocols and interpretive logic outlined in this guide, researchers can confidently and robustly confirm the structure of this, and related, molecules, ensuring the integrity and quality of their scientific and developmental endeavors.

References

- H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpret

- Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characteriz

- Lecture 25 : Mass and Infrared Spectrocopies. NPTEL Archive.

- Characterization and Identification in Organic Chemistry through Analytical Techniques. (2024). Research and Reviews.

- Determination of Structure: Modern Analytical Techniques. Savita Pall and Chemistry.

- Molecular Structure Characterisation and Structural Elucid

- structure elucidation | Interactive session | Spectral analysis. (2020). YouTube.

- 13 C NMR spectra of some indole deriv

- Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. PMC.

- Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES, 27(2).

- Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. (2019). MDPI.

- Parker, R. G., & Roberts, J. D. Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles.

- Spectroscopy of Aldehydes and Ketones. (2023). Organic Chemistry | OpenStax.

- Hydrogen Bonding Complexes of Indole with Selected Ketones. Ftir Spectroscopic Research.

- FT-IR spectrum of control indole.

- GCMS Section 6.11.4. Whitman People.

- Structural and Spectroscopic Analysis of Indole-3-Carbinol by First Principle Calculations.

- A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. PMC.

- 1-ethyl-2,3-dihydro-1H-indole-6-carbaldehyde (1 x 1 g). Alchimica.

- Mass Spectrometry - Fragmentation P

- Lec-28 || Mass fragmentation p

- Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Rsc.org.

- Indole-6-carboxaldehyde 97 1196-70-9. Sigma-Aldrich.

- 1-Ethyl-1H-indole-3-carbaldehyde. PubChem - NIH.

- 1H-Indole-6-carboxaldehyde. PubChem.

- organic compounds. An-Najah Staff.

- Indole-6-carboxaldehyde, 97%, Thermo Scientific. Thermo Fisher Scientific.

- Synthetic method for indole-3-carboxaldehyde compounds.

- Synthesis and biological evalu

- Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxyl

- 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. (2019).

- 1H-Indole-1-carboxaldehyde, 2,3-dihydro-2-hydroxy-. PubChem.

- Indole-3-carbaldehyde. Wikipedia.

- 1H-Indole-3-carboxaldehyde. NIST WebBook.

A Comparative Analysis of 1-Ethyl-2,3-dihydro-1H-indole-6-carbaldehyde and its Structural Analogues for Medicinal Chemistry Applications

Abstract

The indole and indoline scaffolds are cornerstones in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1][2][3] This guide provides an in-depth comparison of 1-Ethyl-2,3-dihydro-1H-indole-6-carbaldehyde, a functionalized indoline, with its key structural analogues. We will explore the nuanced differences in synthesis, physicochemical properties, and chemical reactivity that arise from variations in the core structure (indoline vs. indole), the position of the aldehyde functionality, and the nature of the N-substituent. This analysis is designed to equip researchers, scientists, and drug development professionals with the foundational understanding required to strategically select and modify these scaffolds for targeted therapeutic applications.

Introduction: The Strategic Value of the Indoline-Carbaldehyde Scaffold

The indoline (2,3-dihydroindole) ring system represents a saturated analogue of the indole core. This seemingly minor structural modification—the reduction of the C2-C3 double bond—imparts a significant shift in the molecule's three-dimensional geometry, electronic properties, and metabolic stability. While indoles are planar and aromatic, indolines possess a non-planar, puckered five-membered ring, which can be advantageous for achieving specific binding poses within protein targets.

The aldehyde group, a versatile chemical handle, allows for a plethora of subsequent chemical transformations, including reductive aminations, condensations, and oxidations.[4] The strategic placement of this group on the indoline scaffold, combined with N-alkylation, creates a powerful toolkit for generating diverse molecular libraries. This guide focuses on 1-Ethyl-2,3-dihydro-1H-indole-6-carbaldehyde (the "Target Compound") and compares it against three key analogues to dissect the structure-activity relationships:

-

Analogue A: 1H-Indole-6-carbaldehyde: The aromatic, non-N-alkylated counterpart.

-

Analogue B: 1H-Indole-3-carbaldehyde: The aromatic, isomeric counterpart, and a widely studied metabolite.[5][6]

-

Analogue C: 1-Ethyl-1H-indole-3-carbaldehyde: The aromatic, N-ethylated isomeric counterpart.[7]

This comparative approach will illuminate how saturation, N-alkylation, and substituent placement collectively modulate the chemical behavior of these important heterocyclic building blocks.

Synthesis Strategies: Accessing the Core Scaffolds

The synthetic route to these molecules is a critical consideration, dictating feasibility, cost, and potential for diversification. While numerous methods exist for indole synthesis, such as the Fischer, Reissert, and Madelung syntheses, accessing the specific target indoline requires a tailored approach.[3]

Proposed Synthesis of 1-Ethyl-2,3-dihydro-1H-indole-6-carbaldehyde

A robust and logical pathway to the target compound involves a three-stage process starting from the commercially available 1H-Indole-6-carbaldehyde (Analogue A). This strategy offers high modularity, allowing for the synthesis of various N-substituted derivatives.

Experimental Protocol:

-

Stage 1: N-Ethylation of 1H-Indole-6-carbaldehyde

-

Rationale: The indole nitrogen is weakly acidic and can be deprotonated by a suitable base, forming a nucleophilic anion that readily undergoes alkylation. Potassium hydroxide (KOH) in a polar aprotic solvent like DMSO is a cost-effective and efficient system for this transformation.[7]

-

Procedure:

-

To a stirred solution of 1H-Indole-6-carbaldehyde (1.0 eq) in anhydrous DMSO (0.5 M), add powdered KOH (2.0 eq) at room temperature.

-

Stir the mixture for 30 minutes to ensure complete deprotonation.

-

Add ethyl bromide (1.5 eq) dropwise to the solution.

-